Capreomycin was first isolated in the 1960s from Streptomyces capreolus, a soil-dwelling actinobacterium. Its discovery was part of a broader effort to find new antibiotics amid rising antibiotic resistance. The production of capreomycin involves fermentation processes utilizing this specific strain of bacteria.
Capreomycin belongs to the class of antibiotics known as peptide antibiotics. It is characterized by its unique cyclic structure, which contributes to its mechanism of action against bacterial pathogens.
The synthesis of capreomycin can be approached through both natural extraction and synthetic methods.
The fermentation process generally includes optimizing factors such as temperature, pH, and nutrient composition to enhance the production of capreomycin. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the concentration of capreomycin during production.
Capreomycin is a complex cyclic peptide consisting of several amino acids linked together in a specific sequence that forms a ring structure.
The structural configuration includes various functional groups that are crucial for its biological activity. The cyclic nature contributes to its stability and interaction with bacterial ribosomes.
Capreomycin undergoes various chemical reactions relevant to its function as an antibiotic:
The stability of capreomycin in different pH environments can affect its efficacy and shelf-life, making it important to study these reactions during formulation development.
Capreomycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.
Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized for characterizing capreomycin's purity and structural integrity.
Capreomycin has significant applications in medical science:
Capreomycin was isolated in 1960 from the actinomycete Streptomyces capreolus, a soil bacterium identified during systematic screening for novel antimycobacterial agents [3] [9]. The antibiotic complex comprises four cyclic pentapeptide components: capreomycins IA, IB, IIA, and IIB, with IA and IB differing from IIA and IIB by an exocyclic lysine residue [9]. Initial structural characterization revealed a molecular formula of C~25~H~44~N~14~O~8~ for the core scaffold, with the sulfate salt (C~25~H~48~N~14~O~13~S~2~ for IB) being the pharmaceutically relevant form due to enhanced solubility and stability [9] [10]. Early in vitro studies demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) of 1.25–2.5 μg/mL, positioning it as a promising agent against tuberculosis isolates resistant to first-line drugs [6] [8].
Capreomycin entered clinical use in 1968 following phase III trials confirming efficacy in multidrug-resistant tuberculosis (MDR-TB) [3]. The U.S. Food and Drug Administration approved capreomycin sulfate in 1973 under the trade name Capastat® [1]. Its deployment remained limited until the 1990s, when rising MDR-TB rates necessitated reliable second-line injectables. The World Health Organization listed capreomycin as an essential medicine until 2019, reflecting its critical role in MDR-TB regimens when aminoglycosides were contraindicated [3] [8]. Key clinical studies from the 1960s–1970s established its backbone role in combination therapy, notably with ethambutol and rifampicin, though its use declined with aminoglycosides' advent [1] [6].
Capreomycin belongs to the tuberactinomycin family of nonribosomal peptide antibiotics, characterized by cyclic structures and ribosomal inhibition [2] [6]. It shares structural and mechanistic similarities with viomycin, as both contain a β-lysine backbone and target ribosomal RNA helices. However, capreomycin lacks viomycin’s ureido group and exhibits superior antimycobacterial activity in vivo [6] [8]. Although functionally analogous to aminoglycosides (e.g., kanamycin), capreomycin is structurally distinct: its peptide backbone contrasts sharply with aminoglycosides’ glycosidic rings [1] [8]. This divergence underpins differential resistance patterns; some kanamycin-resistant strains remain capreomycin-susceptible due to distinct binding sites [6] [8].
Table 1: Comparative Analysis of Capreomycin with Related Antibiotics
Property | Capreomycin | Viomycin | Aminoglycosides (e.g., Kanamycin) |
---|---|---|---|
Chemical Class | Cyclic pentapeptide | Cyclic hexapeptide | Aminocyclitol-glycoside |
Core Structural Feature | β-lysine, exocyclic lysine (IA/IB) | Ureido linkage | 2-Deoxystreptamine ring |
Primary Target | Ribosomal 16S rRNA (h44) & 23S rRNA (H69) | Identical to capreomycin | 16S rRNA (h44) |
Cross-Resistance | Partial with viomycin; variable with kanamycin | High with capreomycin | Common within class |
MIC for M. tuberculosis | 1–10 μg/mL | 15 mg/kg (higher dose needed) | 2–8 μg/mL (kanamycin) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0